molecular formula C12H2Cl8 B1594206 2,2',3,3',4,4',5,6'-Octachlorobiphenyl CAS No. 42740-50-1

2,2',3,3',4,4',5,6'-Octachlorobiphenyl

Cat. No. B1594206
CAS RN: 42740-50-1
M. Wt: 429.8 g/mol
InChI Key: BQFCCUSDZLKBJG-UHFFFAOYSA-N
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Description

2,2',3,3',4,4',5,6'-Octachlorobiphenyl, also known as PCB-8, is a polychlorinated biphenyl (PCB) compound that is a common environmental pollutant. PCB-8 is a persistent organic pollutant that has been found in water, air, and soil samples around the world. It is a toxic compound that has been linked to a range of adverse health effects in humans and animals.

Scientific Research Applications

Environmental Fate Studies

2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl, a compound similar to 2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl, is used in research applications to study the environmental fate, bioaccumulation, and potential biodegradation pathways of halogenated organic compounds .

Toxicity Studies

2,2’,3,3’,4,4’,5,5’,6,6’-Decachlorobiphenyl (PCB 209), a fully chlorinated, non-coplanar biphenyl similar to 2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl, is used in research to demonstrate that PCB 209 is not likely to exhibit human health hazards common to coplanar PCBs .

Synthesis of Polychlorinated Dibenzofurans

PCBs, including 2,2’,3,3’,4,4’-Hexachlorobiphenyl, can be used to synthesise polychlorinated dibenzofurans, including tetrachlorinated dibenzofurans (TCDF) and pentachlorinated dibenzofurans (PenCDF) .

Children’s Health Research

2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl is a polychlorinated biphenyl that is toxic to children’s health . This makes it a subject of interest in pediatric health research.

Endocrine System Research

2,2’,3,3’,4,4’,5,5’,6,6’-Decachlorobiphenyl (PCB 209) affects testosterone production and semen viability . This makes it a valuable compound for studying the effects of environmental pollutants on the endocrine system.

Wildlife Conservation Research

2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl affects testosterone production and semen viability in foxes . This makes it a subject of interest in wildlife conservation research, particularly in studies related to the reproductive health of foxes.

properties

IUPAC Name

1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl8/c13-4-2-6(15)9(17)11(19)7(4)3-1-5(14)10(18)12(20)8(3)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFCCUSDZLKBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074157
Record name 2,2',3,3',4,4',5,6'-Octachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',4,4',5,6'-Octachlorobiphenyl

CAS RN

42740-50-1
Record name PCB 196
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42740-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,3',4,4',5,6'-Octachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042740501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,4',5,6'-Octachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,4',5,6'-OCTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W40E7L2DO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Where does 2,2',3,3',4,4',5,6'-Octachlorobiphenyl tend to accumulate in the body, and does this impact its effects?

A1: Research indicates that 2,2',3,3',4,4',5,6'-Octachlorobiphenyl accumulates in the bone marrow of squirrel monkeys and mice. [] This is significant because the bone marrow is responsible for producing blood cells. While the exact mechanism of accumulation in the bone marrow is not fully elucidated in the provided research, it was observed that a significant portion of the compound localized in the bone marrow fat rather than within blood-producing cells. [] Despite this, 2,2',3,3',4,4',5,6'-Octachlorobiphenyl demonstrated a significant inhibitory effect on the formation of granulocytic colonies (a type of white blood cell) from mouse progenitor cells in vitro. [] This suggests that even though the compound may primarily reside in fat tissues, it can still exert an effect on blood cell development.

Q2: How does 2,2',3,3',4,4',5,6'-Octachlorobiphenyl behave in the environment and impact organisms?

A2: 2,2',3,3',4,4',5,6'-Octachlorobiphenyl exhibits biomagnification, meaning its concentration increases as it moves up the food chain. [] This was demonstrated in a study where guppies were fed food containing the compound. The study found that the steady-state concentration of 2,2',3,3',4,4',5,6'-Octachlorobiphenyl in the fish exceeded the concentration in their food. [] This highlights the potential for this compound to reach concerning levels in organisms at higher trophic levels, posing risks to ecosystem health.

Q3: What is the significance of understanding the Henry's Law Constant for 2,2',3,3',4,4',5,6'-Octachlorobiphenyl?

A3: The Henry's Law Constant is a measure of a compound's tendency to partition between water and air. For 2,2',3,3',4,4',5,6'-Octachlorobiphenyl, this constant has been experimentally determined at various environmentally relevant temperatures. [] This information is crucial for predicting the compound's distribution and fate in the environment. A higher Henry's Law Constant suggests a greater tendency to volatilize from water bodies into the atmosphere, influencing its transport and potential for long-range dispersal. []

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